Cytotoxicity Ranking: α-Diisoeugenol Exhibits Greater Cytotoxic Potency Than Isoeugenol and Eugenol Against HSG and HGF Cells
In a direct head-to-head study, the cytotoxic activity of eugenol dimers and monomers against the human submandibular gland carcinoma cell line (HSG) and normal human gingival fibroblasts (HGF) was ranked: dehydrodiisoeugenol ≈ α-diisoeugenol (indane dimer) > isoeugenol > eugenol > bis-eugenol [1]. In a separate investigation, α-diisoeugenol demonstrated a 50% cytotoxic concentration (CC50) of 1–3 µM against both HL-60 promyelocytic leukemia cells and HSG cells [2]. Isoeugenol, by comparison, ranked intermediate but lacked comparable CC50 precision in the same experiments. The dimerization of isoeugenol to the indane scaffold therefore amplifies cytotoxic potency relative to both monomeric parents and the biphenyl-type dimer bis-eugenol.
| Evidence Dimension | Cytotoxicity ranking against HSG carcinoma and HGF normal cells (MTT assay) |
|---|---|
| Target Compound Data | α-Diisoeugenol ranked highest alongside dehydrodiisoeugenol; CC50 = 1–3 µM against HL-60 and HSG cells |
| Comparator Or Baseline | Isoeugenol (intermediate cytotoxicity); eugenol (lower); bis-eugenol (lowest). Isoeugenol CC50 not precisely determined in the same study. |
| Quantified Difference | α-Diisoeugenol and dehydrodiisoeugenol > isoeugenol > eugenol > bis-eugenol. α-Diisoeugenol CC50 = 1–3 µM. |
| Conditions | HSG (human submandibular gland carcinoma) cells and HGF (human gingival fibroblast) cells; MTT viability assay; 24–48 h exposure. CC50 from Atsumi et al. 2005 in HL-60 and HSG cells. |
Why This Matters
For anticancer screening programs, α-diisoeugenol offers enhanced in vitro cytotoxic potency compared to the commonly used monomer isoeugenol, potentially reducing the required screening concentration and improving hit rates in tumor cell line panels.
- [1] Atsumi T, Fujisawa S, Satoh K, Sakagami H, Iwakura I, Ueha T, Sugita Y, Yokoe I. Cytotoxicity and radical intensity of eugenol, isoeugenol or related dimers. Anticancer Research. 2000;20(4):2519-2524. PMID: 10953321 View Source
- [2] Atsumi T, Murakami Y, Shibuya K, Tonosaki K, Fujisawa S. Induction of cytotoxicity and apoptosis and inhibition of cyclooxygenase-2 gene expression, by curcumin and its analog, alpha-diisoeugenol. Anticancer Research. 2005;25(6B):4029-4036. PMID: 16309195 View Source
